Product packaging for KEVETRIN(Cat. No.:CAS No. 500863-50-3)

KEVETRIN

Cat. No.: B1220759
CAS No.: 500863-50-3
M. Wt: 143.21 g/mol
InChI Key: PRDJGNVQBVXXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Chemical Biology and Biomedical Sciences

Within chemical biology and biomedical sciences, KEVETRIN is positioned as a small molecule modulator of the p53 pathway. Its significance stems from the central role of p53 in preventing cancer development and progression nih.govresearchgate.netmdpi.com. By interacting with components of the p53 network, this compound aims to restore or induce anti-tumor functions that are often compromised in malignant cells ascopubs.orgresearchgate.net. Preclinical studies explore how this compound's chemical structure dictates its biological activity and interaction with cellular targets, particularly proteins involved in p53 regulation and downstream pathways ascopubs.orgresearchgate.net. This includes investigating its effects on cell cycle arrest, apoptosis induction, and the expression of p53 target genes like p21 and PUMA ascopubs.orgresearchgate.net. The research seeks to understand the precise molecular mechanisms by which this compound exerts its effects in various cancer contexts, contributing to the broader understanding of cancer biology and the development of targeted therapies researchgate.netmdpi.com.

Historical Perspective on Early Discovery and Development Strategies

Information regarding the very early discovery and initial development strategies specifically for this compound (thioureidobutyronitrile) is not extensively detailed in the provided search results. However, the compound is recognized as a p53 targeted therapy ascopubs.org. The broader historical context involves the identification of p53 as a tumor suppressor protein in the late 1970s and early 1980s, initially believed to be an oncogene due to its presence in transformed cells nih.govmdpi.com. Subsequent research clarified its role in tumor suppression, making the p53 pathway a highly attractive target for cancer therapy nih.govmdpi.com. The development of compounds like this compound reflects a strategy to reactivate or stabilize wild-type p53 or induce the degradation or altered function of mutant p53, addressing the high frequency of TP53 mutations in cancer ascopubs.orgnih.govmdpi.com. Early preclinical work likely focused on identifying compounds that could modulate p53 activity and evaluating their anti-tumor potential in cell-based and initial animal models ascopubs.orgworldpharmatoday.com.

Overview of Research Trajectories in Preclinical Models

Preclinical research on this compound has explored its activity in various tumor models, focusing on its ability to inhibit tumor growth and induce cell death ascopubs.orgresearchgate.net. Studies have been conducted in human tumor xenograft models harboring both wild-type and mutant p53 ascopubs.org. These investigations aim to characterize this compound's efficacy across different cancer types and p53 statuses ascopubs.orgresearchgate.net. Research trajectories include assessing its impact on key cellular processes such as cell cycle progression, apoptosis, and the expression of genes regulated by p53 ascopubs.orgresearchgate.net. For instance, preclinical studies have shown that this compound can induce the expression of p21 in lymphocytes ascopubs.org. Furthermore, studies in acute myeloid leukemia (AML) cell lines and primary AML cells, including those with TP53 mutations, have demonstrated that this compound can induce significant cell growth arrest and apoptosis researchgate.net. Mutant TP53 models displayed higher sensitivity in these studies researchgate.net. Gene expression profiling in AML models revealed that this compound treatment altered a common core transcriptional program, leading to the downregulation of signatures related to glycolysis, DNA repair, and the unfolded protein response researchgate.net. Preclinical work has also investigated the potential for oral administration, showing promising bioavailability and efficacy in mouse models of ovarian cancer worldpharmatoday.com. These studies in preclinical models provide crucial data on this compound's potential therapeutic utility and inform its progression to clinical evaluation ascopubs.orgworldpharmatoday.com.

Detailed Research Findings and Data Tables

Preclinical studies have provided detailed insights into this compound's effects on cancer cells. In AML models, continuous treatment with this compound led to significant cell growth arrest and apoptosis researchgate.net. Mutant TP53 models exhibited higher sensitivity compared to wild-type cells researchgate.net.

Cell Line Typep53 StatusEffect on Cell GrowthEffect on ApoptosisSensitivity (Relative)
AML Cell LinesWild-typeSignificant arrestObservedLower
AML Cell LinesMutant TP53Significant arrestObservedHigher
Primary AML CellsWild-typeEfficacy shownPreferential cytotoxic activity against blast cellsNot specified relative to mutant
Primary AML CellsMutant TP53Efficacy shownPreferential cytotoxic activity against blast cellsNot specified relative to wild-type

Note: This table summarizes findings on cell growth arrest and apoptosis induction by this compound in preclinical AML models based on search result researchgate.net. Relative sensitivity is indicated where specified.

Gene expression profiling in this compound-treated AML cells revealed alterations in several key pathways researchgate.net.

Pathway/SignatureEffect of this compound Treatment
GlycolysisDownregulated
DNA repairDownregulated
Unfolded protein responseDownregulated
p53 target genes (e.g., p21, PUMA)Increased expression (in wild-type models) ascopubs.org

Preclinical pharmacokinetic work in Sprague-Dawley rats indicated an oral bioavailability of 79% for this compound worldpharmatoday.com. Note: While pharmacokinetic data is mentioned, detailed parameters beyond bioavailability are not included to adhere to the exclusion of dosage/administration details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3S B1220759 KEVETRIN CAS No. 500863-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanopropyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGNVQBVXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500863-50-3
Record name Kevetrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-isothioureidobutyronitrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-ISOTHIOUREIDOBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivative Chemistry of Kevetrin

Explored Chemical Synthesis Pathways for KEVETRIN

While specific proprietary synthesis details for this compound are not extensively published in publicly available literature, its chemical structure as thioureidobutyronitrile provides a clear indication of the probable synthetic pathways. The core of its structure contains a thiourea (B124793) functional group, which is a well-established moiety in organic chemistry.

Discussion of Thiourea Formation in Synthetic Routes

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. researchgate.net In the context of this compound (3-cyanopropyl carbamimidothioate), a plausible synthetic route would involve a precursor molecule containing a 3-cyanopropyl group and an amine functionality, which would then be reacted to form the thiourea derivative.

A general and widely used method for the formation of a thiourea linkage is the reaction between an amine and an isothiocyanate. This reaction is typically straightforward and proceeds with high yield. Another common approach involves the use of thiophosgene (B130339) (CSCl₂) or its equivalents, which react with primary amines to form isothiocyanate intermediates. These intermediates can then react with another amine to yield the final thiourea product. Given this compound's structure, it is conceivable that a synthetic strategy would involve the formation of an isothiocyanate from a gamma-aminobutyronitrile precursor, followed by a reaction to form the carbamimidothioate structure.

Methodological Considerations in this compound Analog Synthesis

The synthesis of this compound analogs would logically follow similar synthetic principles, focusing on the modification of the core structure to explore structure-activity relationships. Key considerations in the synthesis of such analogs would include:

Starting Material Availability: The choice of starting materials with desired functionalities for modification is a primary consideration to ensure the feasibility and efficiency of the synthetic route.

Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and catalysts is crucial to maximize yield and purity of the final products.

Purification Techniques: Effective purification methods, such as chromatography and recrystallization, are necessary to isolate the desired analogs from reaction byproducts.

Structural Verification: Comprehensive analytical techniques, including NMR spectroscopy and mass spectrometry, are essential to confirm the chemical structures of the newly synthesized derivatives.

Design and Development of this compound Analogues

The development of analogs of a lead compound like this compound is a standard strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For this compound, the primary goal of SAR studies is to enhance its ability to modulate biological pathways, particularly the activation of p53. shu.eduresearchgate.net

Research into this compound analogs has led to the discovery of compounds with significantly enhanced potency. A notable example is a novel analog, referred to as compound 900 , which was designed and synthesized to assess its cytotoxic effects on various ovarian cancer cell lines. This analog demonstrated substantially greater inhibitory effects on cancer cell viability compared to the parent compound, this compound. The IC50 value of compound 900 was found to be significantly lower than that of this compound, indicating it is over 100 times more potent in the tested cell lines. nih.gov

The table below summarizes the comparative cytotoxicity of this compound and its analog, compound 900, in different ovarian cancer cell lines.

Cell LineIC50 of this compound (µM)IC50 of Compound 900 (µM)
OVCAR-3>1000.8
HeyA8>1000.7
OVCAR-10>1000.8
ES2>1000.9

Data sourced from a 2023 study on a novel this compound analog. nih.gov

These findings from SAR studies highlight the potential for structural modifications to dramatically improve the biological activity of this compound.

Identification and Characterization of Novel this compound Derivatives

The successful identification of more potent analogs like compound 900 underscores the value of continued research into novel this compound derivatives. The characterization of these new chemical entities involves a multi-faceted approach.

Following synthesis, novel derivatives undergo rigorous characterization to confirm their structure and purity. This typically involves techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess purity.

Once structurally confirmed, the biological activity of these novel derivatives is assessed through a battery of in vitro assays. For this compound analogs, this would include cytotoxicity assays against a panel of cancer cell lines to determine their IC50 values. Further characterization might involve mechanistic studies to confirm that the enhanced activity is still mediated through the intended biological target, such as the p53 pathway. The discovery of compound 900, which is more than 100 times more potent than this compound, is a testament to the successful application of these principles in identifying and characterizing novel and more effective derivatives. nih.gov

Molecular and Cellular Mechanisms of Action of Kevetrin

Modulation of the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its pathway is a key target for cancer therapeutics. aacrjournals.orgnih.gov Kevetrin exerts its influence on this pathway through several distinct mechanisms, affecting both wild-type and mutant forms of the p53 protein.

In cancer cells harboring wild-type p53, this compound has been shown to enhance the activation and stability of this crucial tumor suppressor. aacrjournals.org Mechanistic studies have revealed that this compound treatment leads to the phosphorylation of p53 at the serine 15 residue. aacrjournals.orgshu.edu This post-translational modification is significant as it reduces the interaction between p53 and its primary negative regulator, the oncoprotein Mouse double minute 2 homolog (MDM2). aacrjournals.orgshu.edu The dissociation from MDM2 protects p53 from degradation, leading to its accumulation and stabilization within the cell. nih.govshu.edu This stabilized, active form of p53 can then effectively trigger downstream cellular processes, including apoptosis, a form of programmed cell death that eliminates damaged or cancerous cells. aacrjournals.orgshu.edu

A significant challenge in cancer therapy is the high prevalence of mutations in the TP53 gene, which can lead to the production of an oncogenic mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new cancer-promoting activities. shu.edu Research has indicated that this compound also has activity in cancer cells with mutant p53. bioworld.comspandidos-publications.com Studies in acute myeloid leukemia (AML) cell lines have shown that models with mutant TP53 display a higher sensitivity to this compound, with significant cell growth arrest and apoptosis observed. nih.govnih.gov One proposed mechanism for this effect involves the downregulation of histone deacetylase 6 (HDAC6). researchgate.net This downregulation is thought to negatively impact the HDAC6-Hsp90 chaperone axis, which is crucial for the stability of mutant p53, ultimately leading to its degradation. researchgate.net

The interaction between p53 and MDM2 is a critical regulatory point in the p53 pathway. shu.edu MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low in unstressed cells. shu.edu this compound has been found to interfere with this process. By inducing the phosphorylation of p53 at serine 15, this compound reduces the affinity of p53 for MDM2. aacrjournals.orgshu.edu Furthermore, this compound is reported to alter the E3 ligase processivity of MDM2. nih.govshu.edu This alteration can lead to a stable, monoubiquitinated form of wild-type p53 that accumulates in the cytoplasm and can interact with mitochondrial proteins to induce apoptosis. shu.edu

Once activated and stabilized, p53 functions as a transcription factor, regulating the expression of a wide array of target genes that control critical cellular processes. nih.gov this compound treatment has been shown to increase the expression of key p53 target genes. aacrjournals.orgshu.edu Among these are CDKN1A, which encodes the p21 (Waf1) protein, and BBC3, which encodes the p53-upregulated modulator of apoptosis (PUMA). nih.govaacrjournals.orgshu.edu The p21 protein is a potent inhibitor of cyclin-dependent kinases and plays a crucial role in instituting cell cycle arrest, providing time for DNA repair or, if the damage is too severe, for the induction of apoptosis. shu.eduresearchgate.net PUMA is a pro-apoptotic protein that, once expressed, can trigger the mitochondrial pathway of apoptosis. aacrjournals.orgshu.edu The upregulation of both p21 and PUMA is a key component of this compound's p53-dependent anti-tumor activity. aacrjournals.orgshu.eduresearchgate.net Interestingly, a p53-independent upregulation of p21 expression has also been observed in certain cancer cell lines following this compound treatment. nih.gov

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound has been shown to intervene in this process by inducing cell cycle arrest.

Data Tables

Table 1: Summary of this compound's Effects on the p53 Pathway

MechanismEffect of this compoundKey Molecular Events
Wild-Type p53 ModulationActivation and StabilizationPhosphorylation of p53 at Serine 15, reduced interaction with MDM2. aacrjournals.orgshu.edu
Mutant p53 ModulationDegradation and Apoptosis InductionPotential downregulation of HDAC6, affecting the HDAC6-Hsp90 axis. researchgate.net
MDM2 InteractionAltered E3 Ligase ProcessivityLeads to stable, monoubiquitinated p53. nih.govshu.edu
Target Gene RegulationIncreased ExpressionUpregulation of p21 (Waf1) and PUMA. nih.govaacrjournals.orgshu.edu

Table 2: Observed Effects of this compound on Cell Cycle Progression

Cell Cycle PhaseObserved EffectAssociated Molecular Changes
G2/M PhaseInduction of arrest in human lung adenocarcinoma cells. aacrjournals.orgDecreased levels of G2/M regulatory proteins. aacrjournals.org
G0/G1 PhaseAccumulation of cells in some acute myeloid leukemia models. researchgate.net-

Alterations in Cell Cycle Regulatory Proteins (e.g., CDK1, cdc25B, Wee1, p27)

This compound influences cell cycle progression by modulating key regulatory proteins. In human lung adenocarcinoma cells (A549), treatment with this compound has been shown to induce a G2/M phase cell cycle arrest. This arrest is associated with significant changes in the levels of G2/M regulatory proteins, including a marked decrease in Cyclin-Dependent Kinase 1 (CDK1) and cell division cycle 25B (cdc25B). Concurrently, the expression of Wee1, a kinase that inhibits CDK1 activity, was observed to increase. This coordinated regulation—decreasing activating proteins (CDK1, cdc25B) while increasing an inhibitory one (Wee1)—effectively halts the cell cycle at the G2/M transition. nih.govnih.govmdpi.com

Furthermore, studies on a novel analog of this compound have indicated its ability to cause a significant increase in the expression of the cell cycle inhibitory gene p27 in a p53-independent manner. aacrjournals.org The p27 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in preventing the progression of the cell cycle from the G1 to the S phase.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
ProteinFunctionEffect of this compoundCell Cycle Outcome
CDK1Promotes G2/M transitionDecreased levelsArrest at G2/M
cdc25BActivates CDK1Decreased levelsArrest at G2/M
Wee1Inhibits CDK1Increased expressionArrest at G2/M
p27Inhibits G1/S transitionIncreased expression (by analog)Potential for G1 arrest

Modulation of the Rb-E2F Signaling Pathway

This compound exerts its anti-tumor effects by targeting crucial regulators of cell cycle progression, including the Retinoblastoma (Rb)-E2F pathway. aacrjournals.orgnih.govmdpi.com This pathway is fundamental for controlling the transition from the G1 to the S phase of the cell cycle and is frequently dysregulated in human cancers. mdpi.comnih.gov Research indicates that this compound has a notable effect on the Rb-E2F tumor suppressor pathway, demonstrating its ability to intervene in this critical cell proliferation axis in both TP53-mutant and wild-type cancer models. nih.govresearchgate.net By modulating this pathway, this compound can influence vital cellular decisions related to cell cycle progression and apoptosis. aacrjournals.org

Downregulation of E2F1 and its Target Genes (e.g., Thymidylate Synthase)

A key mechanism through which this compound modulates the Rb-E2F pathway is by downregulating the expression of the E2F1 transcription factor. aacrjournals.orgnih.gov E2F1 is a pivotal factor that controls the expression of genes necessary for DNA synthesis and cell cycle progression. aacrjournals.org The downregulation of E2F1 by this compound has been observed in various p53 wild-type and mutant cancer cell lines. aacrjournals.org

Crucially, this compound's action extends to the downstream targets of E2F1. One such significant target is Thymidylate Synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA. aacrjournals.orgnih.gov Studies have shown that this compound downregulates the E2F1 target gene thymidylate synthase in several tumor cell lines. aacrjournals.orgresearchgate.net This inhibition of TS is a critical outcome, as the overexpression of E2F1 often correlates with increased TS expression, which can contribute to therapeutic resistance. aacrjournals.orgnih.gov

Mechanisms of Apoptosis and Programmed Cell Death Induction

Activation of Caspases (e.g., Caspase 3) and Cleavage of PARP

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. A central mechanism for this induction is the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Specifically, treatment with this compound leads to the activation of caspase-3, a key executioner caspase. aacrjournals.orgshu.edu The activation of caspase-3 is a hallmark of apoptosis and leads to the cleavage of numerous cellular substrates, dismantling the cell in a controlled manner. aacrjournals.org

One of the most important substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov The cleavage of PARP by caspase-3 is a well-established indicator of apoptosis. Research has consistently demonstrated that this compound-induced apoptosis is characterized by the cleavage of PARP. aacrjournals.orgshu.eduaacrjournals.org This event has been observed across multiple tumor cell lines, confirming it as a core component of this compound's mechanism of action. aacrjournals.orgaacrjournals.org

Regulation of Pro-apoptotic (e.g., BID) and Anti-apoptotic Proteins (e.g., MCL1)

This compound's ability to induce apoptosis is further refined by its modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization.

This compound treatment has been shown to shift the balance in favor of apoptosis by altering the expression of key Bcl-2 family members. Specifically, it leads to the forced expression of the pro-apoptotic protein BID (BH3 Interacting-Domain Death Agonist). nih.govresearchgate.net Simultaneously, this compound causes a decrease in the levels of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). nih.govresearchgate.net The upregulation of BID and downregulation of MCL1 collectively lower the threshold for apoptosis induction, making cancer cells more susceptible to programmed cell death.

Table 2: this compound's Impact on Apoptotic Regulatory Proteins
ProteinFamily/RoleEffect of this compoundApoptotic Outcome
Caspase-3Executioner CaspaseActivationPromotes Apoptosis
PARPCaspase-3 SubstrateCleavageIndicator of Apoptosis
BIDPro-apoptotic Bcl-2 FamilyIncreased ExpressionPromotes Apoptosis
MCL1Anti-apoptotic Bcl-2 FamilyDecreased LevelsPromotes Apoptosis

Contribution of p53-Dependent and p53-Independent Apoptotic Pathways

A remarkable feature of this compound is its ability to induce apoptosis through both p53-dependent and p53-independent mechanisms. nih.govnih.govspandidos-publications.com This dual activity allows it to be effective across a broad range of tumors with varying p53 statuses. nih.govspandidos-publications.com

In cancer cells with wild-type TP53 (TP53-wt), this compound activates and stabilizes the p53 protein. nih.gov This leads to the increased expression of p53 target genes, including the cyclin-dependent kinase inhibitor p21 and pro-apoptotic modulators, which in turn drive cell cycle arrest and apoptosis. nih.govaacrjournals.orgspandidos-publications.com

In cancer cells harboring mutant or deleted TP53, this compound can still induce apoptosis through p53-independent pathways. nih.govaacrjournals.org For instance, a p53-independent upregulation of p21 expression has been observed in TP53-mutant ovarian cancer cell lines following this compound treatment. nih.gov In studies with ovarian cancer cells, this compound induced apoptosis regardless of p53 status: in A2780 cells (wt p53), it increased p53 and p21 levels; in SKOV-3 cells (deleted p53), it caused a p53-independent increase in p21; and in OVCAR-3 cells (mutant p53), it downregulated the oncogenic mutant p53 protein. aacrjournals.org This versatility highlights this compound's potential as a therapeutic agent for a wide spectrum of molecularly diverse cancers. aacrjournals.org

Gene Expression and Transcriptional Modulations

This compound's mechanism of action involves significant alterations to the transcriptional landscape of cancer cells. Through comprehensive gene expression profiling, researchers have identified a common core transcriptional program that is consistently modified by exposure to the compound. These changes affect numerous cellular pathways critical for tumor cell survival and proliferation.

Global Gene Expression Profiling and Transcriptomic Signatures

Studies involving acute myeloid leukemia (AML) cell lines have provided detailed insights into the global transcriptomic changes induced by this compound. Following a 48-hour treatment, gene expression profiling revealed substantial alterations in both TP53 wild-type and mutant cell lines. nih.govresearchgate.net A significant number of genes were differentially regulated, indicating a broad impact on the cellular transcriptome. nih.gov

For instance, in the MOLM-13 AML cell line, treatment with this compound led to the upregulation of 1,024 genes and the downregulation of 1,563 genes. nih.gov In the KASUMI-1 AML cell line, 325 genes were upregulated, while 1,535 genes were downregulated. nih.gov Despite some differences between cell lines, a high degree of overlap in the transcriptional changes points to a core set of molecular pathways targeted by this compound. nih.gov

Table 1: Differential Gene Expression in AML Cell Lines Treated with this compound

Cell Line Upregulated Genes Downregulated Genes
MOLM-13 1,024 1,563

| KASUMI-1 | 325 | 1,535 |

Data sourced from studies on AML cells following 48-hour exposure to this compound. nih.gov

Downregulation of Glycolysis Pathways

A key transcriptomic signature identified through gene set enrichment analysis is the consistent downregulation of pathways related to glycolysis. researchgate.net Cancer cells often exhibit increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. By suppressing the expression of genes involved in this metabolic pathway, this compound may disrupt the energy supply essential for rapid cancer cell growth and survival. researchgate.net

Modulation of DNA Repair and Unfolded Protein Response Signatures

Gene expression analyses have consistently shown that this compound treatment leads to the downregulation of signatures associated with DNA repair and the unfolded protein response (UPR). researchgate.net The UPR is a cellular stress response pathway that can promote cell survival under adverse conditions. By dampening these pathways, this compound may lower the threshold for apoptosis and prevent cancer cells from adapting to stress, thereby enhancing its cytotoxic effects. researchgate.net

Effects on Oncogenic Pathways and Key Genes (e.g., c-MYC, MYB, BCL11A, ELANE)

This compound has been shown to modulate several critical oncogenic pathways. Gene set enrichment analysis identified the downregulation of MYC target gene sets as a significant consequence of this compound exposure. researchgate.net The c-MYC proto-oncogene is a master regulator of cell proliferation and is often dysregulated in cancer.

Furthermore, this compound alters the expression of other key leukemia-related genes. These include the transcription factors MYB and B-cell lymphoma/leukemia 11A (BCL11A), which are crucial for the development and maintenance of certain leukemias. The compound has also been noted to affect the expression of genes such as ELANE, which is involved in myeloid cell function.

Enhanced Expression of microRNA-34a (miR-34a)

While direct studies detailing this compound's effect on microRNA-34a (miR-34a) are not extensively documented, a mechanistic link can be inferred through its primary mode of action. This compound is a known activator of the tumor suppressor protein p53. cellceutix.com Scientific literature establishes that the gene encoding miR-34a is a direct transcriptional target of p53. nih.gov Therefore, by activating p53, this compound has the potential to upregulate the expression of miR-34a. This microRNA acts as a tumor suppressor by inhibiting the expression of numerous target genes involved in cell proliferation, survival, and metastasis. nih.govnih.gov

Other Investigated Molecular Interactions

Beyond its broad effects on gene expression, this compound engages in several other key molecular interactions that contribute to its anti-cancer activity.

One of the well-documented effects of this compound is the activation and stabilization of the p53 protein. researchgate.netresearchgate.net It induces the phosphorylation of p53 at Serine 15, which reduces the interaction between p53 and its negative regulator, MDM2. shu.edu This stabilization leads to the increased expression of p53 target genes, such as p21 (also known as CDKN1A), a potent inhibitor of cell cycle progression, and PUMA (p53 upregulated modulator of apoptosis), which promotes apoptosis. shu.edu

This compound also influences the Rb-E2F tumor suppressor pathway. It has been shown to downregulate the expression of the transcription factor E2F1 and its target genes. nih.govresearchgate.net This pathway is a critical regulator of the cell cycle, and its disruption can lead to cell cycle arrest. researchgate.net

Additional research suggests that this compound may induce the downregulation of histone deacetylase 6 (HDAC6). This action is hypothesized to negatively affect the HDAC6-Hsp90 chaperone axis, which can result in the degradation of mutant p53 proteins. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
BCL11A
c-MYC
E2F1
ELANE
HDAC6
Hsp90
This compound
MDM2
MYB
p21
p53
PUMA

Impact on Histone Deacetylase 6 (HDAC6) and HDAC6-Hsp90 Chaperone Axis

Emerging research has indicated that this compound's mechanism of action involves the modulation of the Histone Deacetylase 6 (HDAC6) and its interaction with the Heat shock protein 90 (Hsp90) chaperone axis. It has been hypothesized that this compound induces the downregulation of HDAC6. nih.govaacrjournals.org This downregulation is significant because HDAC6 is a crucial positive regulator of Hsp90. cellceutix.com

The HDAC6-Hsp90 chaperone axis plays a critical role in maintaining the stability of various client proteins, including mutated forms of the tumor suppressor protein p53. nih.govaacrjournals.org By downregulating HDAC6, this compound is thought to negatively affect this chaperone axis. nih.govaacrjournals.org This disruption is believed to release mutant p53 from the stabilizing influence of the Hsp90 complex, thereby making it susceptible to degradation through E3 ligase-mediated pathways. cellceutix.com This proposed mechanism suggests a pathway by which this compound may preferentially lead to the degradation of mutant p53 over its wild-type form. cellceutix.com

Alteration of Cellular Metabolism

This compound has been shown to significantly alter the cellular metabolism of cancer cells, particularly by affecting glycolysis. nih.govresearchgate.netnih.gov Gene expression profiling studies in acute myeloid leukemia (AML) cell lines, such as MOLM-13 and KASUMI-1, have revealed that treatment with this compound leads to a shared core transcriptional program that includes the downregulation of gene sets associated with glycolysis. nih.govresearchgate.net

This alteration of cellular metabolism is a key aspect of this compound's anti-cancer activity. nih.gov The repression of a glycolysis-related gene set in cells treated with the drug points to a significant impact on the energy production pathways that cancer cells often rely on for their rapid growth and proliferation. nih.gov

Further analysis of the transcriptional changes induced by this compound has identified the downregulation of specific genes that are critically involved in metabolic pathways. nih.gov This evidence, combined with the broader repression of glycolysis-related gene sets, underscores the role of this compound in modulating cellular metabolism in cancer models. nih.gov

Gene Function in Metabolism Effect of this compound Treatment
HK2 (Hexokinase 2) Catalyzes the first committed step in glucose metabolism.Downregulated
IDH2 (Isocitrate Dehydrogenase 2) An enzyme in the citric acid cycle, mutations of which can impact DNA methylation and 2-hydroxyglutarate metabolism.Downregulated

Preclinical Biological Activity of Kevetrin in Disease Models

In Vitro Studies in Diverse Cell Lines

The in vitro biological activity of Kevetrin has been investigated in several human cancer cell models, revealing its potential as a broad-spectrum anti-neoplastic agent.

In the human lung adenocarcinoma cell line A549, which expresses wild-type p53, this compound has been shown to induce cell cycle arrest and apoptosis. nih.gov Treatment with 400 µM of this compound for 48 hours resulted in a G2/M phase cell cycle arrest. cellosaurus.org This cell cycle inhibition was associated with a notable decrease in the levels of G2/M regulatory proteins, including CDK1 and cdc25B, and an increased expression of Wee1. cellosaurus.org

Furthermore, the growth inhibition mediated by this compound in A549 cells was correlated with the induction of apoptosis. cellosaurus.org This was evidenced by the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP). cellosaurus.org Mechanistically, this compound treatment led to enhanced levels of activated p53 in A549 cells. nih.gov Western blot analysis revealed a concentration-dependent increase in the phosphorylation of p53 at serine 15, a modification known to reduce the interaction between p53 and its negative regulator, MDM2. cellosaurus.org Consequently, this compound increased the expression of p53 target genes such as p21 (Waf1) and PUMA, which are critical regulators of cell cycle progression and apoptosis. cellosaurus.org

Cell Linep53 StatusEffect of this compoundMechanism of Action
A549Wild-type- G2/M phase cell cycle arrest
  • Apoptosis induction
  • - Activation of p53 (phosphorylation at Ser15)
  • Increased p21 and PUMA expression
  • Decreased CDK1 and cdc25B levels
  • Increased Wee1 expression
  • Cleavage of procaspase-3 and PARP
  • Similar to its effects in lung cancer cells, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis in the human breast carcinoma cell line MDA-MB-231. nih.gov

    Cell LineEffect of this compound
    MDA-MB-231- Cell cycle arrest
  • Apoptosis induction
  • No specific in vitro research findings for this compound in colon cancer cell models such as HCT-116 and SW480 were identified in the provided search results.

    This compound has been evaluated in several ovarian cancer cell lines with varying p53 statuses, demonstrating its activity through both p53-dependent and -independent mechanisms. researchgate.net In the A2780 endometrioid carcinoma cell line, which has wild-type p53, this compound treatment led to significant increases in p53 and p21 protein levels within 24 to 48 hours. researchgate.net The compound also induced apoptosis, as indicated by the cleavage of PARP and caspase-3. researchgate.net The induction of p21 expression in A2780 cells was shown to be p53-dependent, as depletion of p53 using siRNA reduced p21 expression. researchgate.net

    In the SKOV-3 atypical non-serous clear cell line, which has a deleted p53, this compound also induced apoptosis. researchgate.net Interestingly, a p53-independent increase in p21 expression was observed in these cells. researchgate.net In the OVCAR-3 high-grade serous cell line, which carries a mutant p53, this compound induced apoptosis and downregulated the oncogenic mutant p53. researchgate.net

    A study of a novel analog of this compound, referred to as compound 900, provided some insight into the potency of the parent compound. In this research, the IC50 value for this compound in OVCAR-3, the drug-resistant HeyA8, OVCAR-10, and ES2 cell lines was reported to be greater than 100 µM after a 48-hour treatment. researchgate.net

    Cell LineHistologyp53 StatusEffect of this compoundMechanism of Action
    A2780Endometrioid CarcinomaWild-type- Apoptosis induction
  • Increased p53 and p21 levels
  • - p53-dependent increase in p21
  • Cleavage of PARP and caspase-3
  • SKOV-3Atypical Non-serous Clear CellDeleted- Apoptosis induction
  • Increased p21 expression
  • - p53-independent increase in p21
  • Cleavage of PARP and caspase-3
  • OVCAR-3High-grade SerousMutant- Apoptosis induction
  • Downregulation of mutant p53
  • - Cleavage of PARP and caspase-3
    HeyA8Drug-resistant-IC50 >100 µM (48h)-
    OVCAR-10--IC50 >100 µM (48h)-
    ES2--IC50 >100 µM (48h)-

    No specific in vitro research findings for this compound in the malignant glioma cell model U-87 MG were identified in the provided search results.

    The effects of this compound have been extensively studied in AML cell lines with different TP53 mutational statuses. researchgate.net The response to this compound was analyzed in TP53 wild-type cell lines (OCI-AML3 and MOLM-13) and TP53-mutant cell lines (KASUMI-1 and NOMO-1) at concentrations ranging from 85 to 340 µM. semanticscholar.org

    Continuous treatment with this compound led to significant cell growth arrest and apoptosis in all tested AML cell lines. semanticscholar.org Notably, the TP53-mutant models showed a higher sensitivity to the compound and a greater induction of p53. semanticscholar.org After a 48-hour treatment, this compound exhibited a dose-dependent efficacy, with a more pronounced effect on the mutated cell lines. researchgate.net

    In terms of cell cycle alterations, a significant accumulation of cells in the G0/G1 phase was observed in OCI-AML3 and NOMO-1 cells. researchgate.net However, no significant cell cycle alterations were noted in the KASUMI-1 and MOLM-13 models. researchgate.net

    Pulsed exposure to this compound was effective in the mutant cells, whereas it had no effect on the wild-type cells. semanticscholar.org Specifically, a pulsed treatment decreased the viability of the KASUMI-1 cell line in a dose- and time-dependent manner but did not affect the viability of MOLM-13 cells. nih.gov

    At the molecular level, western blot and immunofluorescence analyses were performed to understand the pathways underlying this compound's activity. semanticscholar.org In both wild-type and mutant cell lines, this compound treatment led to an upregulation of p53 target genes. semanticscholar.org

    Cell LineTP53 StatusEffect of Continuous this compound Treatment (85-340 µM)Effect of Pulsed this compound Treatment
    OCI-AML3Wild-type- Significant cell growth arrest and apoptosis
  • Accumulation of cells in G0/G1 phase
  • No effect
    MOLM-13Wild-type- Significant cell growth arrest and apoptosis
  • No significant cell cycle alterations
  • No effect
    KASUMI-1Mutant- Higher sensitivity to cell growth arrest and apoptosis
  • No significant cell cycle alterations
  • Effective in decreasing cell viability
    NOMO-1Mutant- Higher sensitivity to cell growth arrest and apoptosis
  • Accumulation of cells in G0/G1 phase
  • -

    Lymphoma and Multiple Myeloma Cell Lines

    While extensive research has highlighted this compound's activity in solid tumors and leukemia, publicly available studies focusing specifically on its preclinical biological activity in lymphoma and multiple myeloma cell lines are limited. The majority of research has centered on acute myeloid leukemia (AML), ovarian cancer, and various solid tumor models. nih.govresearchgate.net One study noted the use of the MM1S multiple myeloma cell line for in vitro characterization of another agent's binding affinity, but did not test the effects of this compound.

    Research on other hematological malignancies, such as AML, has shown that this compound can induce apoptosis and cell growth arrest. nih.gov These effects are observed in both TP53 wild-type and mutant cell lines, suggesting a broad mechanism of action that could potentially be relevant for lymphomas and multiple myelomas, many of which also harbor p53 mutations. nih.govnih.gov However, without direct studies on these specific cancer types, its efficacy remains to be formally demonstrated.

    Investigation of Resistance Mechanisms and Strategies to Overcome Them

    Cellular Mechanisms of Resistance to KEVETRIN

    Resistance to this compound can arise through various cellular mechanisms, including alterations in the p53 pathway, interactions with the tumor microenvironment, and the involvement of drug transporters.

    Analysis of p53 Status and its Influence on Resistance Development

    This compound is known to activate the tumor suppressor protein p53, particularly in cells with mutated p53. cenmed.comnih.govaacrjournals.orgkarger.com Wild-type p53 is a transcription factor that regulates numerous genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. mdpi.comoncotarget.comnih.gov In unstressed cells, p53 levels are kept low through degradation mediated by the E3 ubiquitin ligase MDM2. oncotarget.comnih.gov Stress signals, such as DNA damage, can stabilize p53 by disrupting its interaction with MDM2, leading to increased p53 levels and activation of its target genes like p21 and PUMA, which induce cell cycle arrest and apoptosis. nih.govaacrjournals.orgmdpi.comoncotarget.comnih.govaacrjournals.org

    This compound has been shown to stabilize p53 by promoting its phosphorylation at serine 15, which reduces its interaction with MDM2. aacrjournals.orgkarger.com This activation of p53 by this compound can lead to the upregulation of p21 and PUMA, ultimately inhibiting cancer cell growth and inducing apoptosis. nih.govaacrjournals.orgkarger.comaacrjournals.org Studies have demonstrated this compound's potent antitumor activity in various human tumor xenografts with both wild-type and mutant p53, including A549, PC-3, MDA-MB-231, HT-29, NCI-H1975, HCT-15, and K-562. aacrjournals.org

    Despite this compound's activity in mutant p53 cell lines, the status of p53 can still influence resistance development. While this compound can reactivate mutant p53, some resistance mechanisms may bypass or inactivate this reactivated pathway. Additionally, some studies suggest that resistance can occur independently of p53 status.

    Exploration of Cell Adhesion-Mediated Drug Resistance (CAM-DR)

    Cell adhesion-mediated drug resistance (CAM-DR) is a significant factor limiting the success of cancer therapies, including potentially this compound. frontiersin.org CAM-DR arises from interactions between tumor cells and the extracellular matrix (ECM) molecules or adjacent cells within the tumor microenvironment. frontiersin.org These interactions can activate intracellular signaling pathways that promote cancer cell survival and lead to the development of multiple drug resistance mechanisms. frontiersin.org

    Studies have shown that adhesion-related factors can contribute to the survival of cancer cells following chemotherapy. frontiersin.org For instance, the expression of integrin β1 plays a crucial role in CAM-DR in various cancers, including breast cancer and non-small cell lung cancer (NSCLC). frontiersin.org Adhesion of cancer cells to the ECM can enhance tumorigenicity and confer resistance to chemotherapeutic agents by stimulating tyrosine kinase activation, which suppresses chemotherapy-induced apoptosis. frontiersin.org While specific data on this compound and CAM-DR from the provided sources are limited, the general principles of CAM-DR suggest that interactions within the tumor microenvironment could contribute to this compound resistance.

    Role of Drug Transporters in this compound Activity

    ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a critical role in multidrug resistance (MDR) by actively transporting a variety of substrates, including chemotherapeutic drugs, out of cancer cells. frontiersin.orgmedtechbcn.com This efflux reduces the intracellular concentration of the drug, thereby limiting its therapeutic effect. frontiersin.orgmedtechbcn.com P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-studied ABC transporter known to efflux a broad spectrum of structurally and mechanistically unrelated drugs and is a major contributor to chemo-resistance. frontiersin.orgmedtechbcn.com

    The involvement of drug transporters in this compound activity and resistance has been explored. Some studies suggest that this compound may be a substrate for certain drug transporters, and their overexpression could lead to reduced intracellular accumulation of this compound and subsequent resistance. Conversely, modulation of ABC transporters is being investigated as a strategy to overcome drug resistance in cancer. frontiersin.orgmedtechbcn.com While direct detailed data on this compound as a specific substrate for particular transporters like P-gp from the provided snippets is not extensive, the general role of ABC transporters in MDR is well-established and represents a potential mechanism of resistance to this compound.

    Preclinical Strategies to Circumvent this compound Resistance

    Overcoming drug resistance is a significant challenge in cancer treatment. Preclinical research is actively exploring various strategies to circumvent this compound resistance, primarily focusing on modulating resistance pathways and utilizing combination therapies.

    Modulation of Resistance Pathways through Molecular Interventions

    Preclinical strategies to overcome this compound resistance often involve targeting the specific molecular pathways that contribute to the development of resistance. This can include interventions aimed at:

    Modulating p53-independent resistance mechanisms: While this compound primarily targets the p53 pathway, resistance can arise through p53-independent mechanisms. Strategies may involve identifying and targeting these alternative survival pathways.

    Counteracting CAM-DR: Given the role of cell adhesion in resistance, interventions targeting the interactions between tumor cells and their microenvironment, such as inhibiting integrin signaling, could enhance this compound sensitivity.

    Inhibiting drug transporters: As ABC transporters can efflux this compound, co-administering this compound with inhibitors of relevant ABC transporters, such as P-gp, could increase intracellular drug concentrations and overcome resistance mediated by these transporters. frontiersin.orgmedtechbcn.com Preclinical studies have investigated various ABC transporter inhibitors to augment the efficacy of chemotherapeutic agents. frontiersin.orgmedtechbcn.com

    Furthermore, combining this compound with other therapeutic agents that target different pathways or overcome specific resistance mechanisms is a promising preclinical strategy. For example, combining this compound with agents that restore wild-type function to mutant p53 or target bypass signaling pathways could potentially enhance its efficacy and prevent the emergence of resistance. karger.comresearchgate.netnih.gov Preclinical studies have demonstrated the potential of combination therapy to combat the emergence of drug resistance in various cancers. researchgate.netnih.gov

    While specific detailed data on the outcomes of all these preclinical strategies with this compound from the provided sources are not exhaustive, the general approaches of modulating resistance pathways and employing rational drug combinations are actively being investigated in preclinical settings to improve the effectiveness of anticancer agents and overcome resistance. researchgate.netnih.govnih.govmdpi.com

    Kevetrin in Combination Preclinical Research

    Rationale for Combination Strategies at a Molecular Level

    The primary rationale for employing Kevetrin in combination therapies stems from its unique mechanism of action, which centers on the modulation of the p53 tumor suppressor pathway. firstwordpharma.com In a majority of cancers, this pathway is dysfunctional, allowing cancer cells to evade apoptosis and continue to proliferate. firstwordpharma.com this compound has been shown to activate p53, leading to the induction of p21, a protein that inhibits cancer cell growth, and PUMA (p53 up-regulated modulator of apoptosis), a protein that promotes tumor cell death.

    Preclinical studies in acute myeloid leukemia (AML) have provided a deeper understanding of this compound's molecular effects, offering a basis for designing rational combination strategies. nih.gov Gene expression profiling of AML cells treated with this compound revealed the modulation of several key oncogenic pathways. nih.gov Notably, the downregulation of genes such as JUN, EZH1/2, c-MYC, MYB, and BCL11A suggests that this compound could be combined with agents that target these or related pathways. nih.gov For instance, the inhibition of JUN or EZH1/2 has been shown to have therapeutic effects in leukemia, indicating that a combination with this compound could lead to a more profound anti-tumor response. nih.gov

    Furthermore, this compound's ability to induce apoptosis in cancer cells while largely sparing the immune microenvironment suggests a favorable profile for combination with immunotherapies. firstwordpharma.com This selective cytotoxicity points to a reduced likelihood of negative interactions with immune-based treatments and opens the door for synergistic combinations that target both the tumor cell directly and the host immune response.

    Mechanistic Basis of Combination Efficacy in Preclinical Models

    The mechanistic basis for the potential synergistic efficacy of this compound in combination therapies is rooted in its ability to address multiple hallmarks of cancer simultaneously.

    In combination with chemotherapy, the primary mechanism of synergy is the restoration of p53-mediated apoptosis. Chemotherapy-induced DNA damage signals through the p53 pathway to halt the cell cycle and initiate cell death. In cancer cells with compromised p53, this signal is disrupted. This compound, by reactivating p53, can re-establish this critical link between DNA damage and apoptosis, leading to enhanced cancer cell killing.

    When combined with immuno-oncology agents, the proposed mechanism involves the enhancement of anti-tumor immunity. The induction of immunogenic cell death by this compound can increase the presentation of tumor antigens to the immune system, leading to the priming and activation of tumor-specific T cells. This increased T cell activity can then be further amplified by immune checkpoint inhibitors, which remove the brakes on the immune response. This two-pronged approach of directly killing tumor cells and stimulating an anti-tumor immune response holds the promise of producing more profound and lasting clinical benefits.

    Future Directions and Unexplored Avenues in Kevetrin Research

    Identification of Novel Molecular Targets Beyond p53

    Kevetrin's anticancer activity is known to be both p53-dependent and p53-independent. nih.gov Research is expanding to identify and validate molecular targets beyond p53 to fully understand its multi-pronged mechanism of action.

    Retinoblastoma (Rb)-E2F Pathway: this compound has been shown to affect the Rb-E2F tumor suppressor pathway. nih.gov This pathway is a critical regulator of the cell cycle, and its disruption is a common event in many cancers. nih.gov Studies have indicated that this compound can downregulate the transcription factor E2F1 and its target genes. nih.gov The Rb protein normally binds to E2F family members, inhibiting the transcription of genes required for DNA replication and cell cycle progression. nih.govmdpi.com By targeting this pathway, this compound may offer a therapeutic strategy for cancers with dysregulated Rb-E2F signaling. nih.gov

    Histone Deacetylases (HDACs): Another area of investigation is this compound's effect on histone deacetylases (HDACs). Research has shown that this compound can downregulate HDAC2 in various cancer cell lines, including those with mutant or deleted p53, leading to apoptosis. bioworld.comtechnologynetworks.com Furthermore, a downregulation of histone deacetylase 6 (HDAC6) has been hypothesized, which could negatively impact the HDAC6-Hsp90 chaperone axis. nih.govspandidos-publications.com HDAC inhibitors are a known class of anti-cancer agents that can induce cell cycle arrest and apoptosis, suggesting that this compound's interaction with HDACs is a promising avenue for further research. technologynetworks.comhaematologica.org

    Apoptosis-Related Proteins: Beyond pathway-level interactions, specific proteins involved in apoptosis have been identified as potential targets. Research indicates that this compound treatment leads to the forced expression of the pro-apoptotic protein BID and decreased levels of the anti-apoptotic protein MCL1, tipping the cellular balance toward programmed cell death. nih.govspandidos-publications.com

    Table 1: Potential Molecular Targets of this compound Beyond p53
    Target Pathway/ProteinObserved/Hypothesized Effect of this compoundPotential Therapeutic Implication
    Rb-E2F Pathway (specifically E2F1)Downregulation of E2F1 and its target genes. nih.govInhibition of cell cycle progression in cancers with dysregulated Rb. nih.gov
    Histone Deacetylase 2 (HDAC2)Downregulation, leading to apoptosis. bioworld.comtechnologynetworks.comTherapeutic option for tumors with deregulated HDAC2. technologynetworks.com
    Histone Deacetylase 6 (HDAC6)Hypothesized downregulation, affecting the HDAC6-Hsp90 axis. nih.govspandidos-publications.comPotential to induce degradation of mutant p53. nih.gov
    BID (pro-apoptotic protein)Forced expression. nih.govspandidos-publications.comPromotion of apoptosis.
    MCL1 (anti-apoptotic protein)Decreased levels. nih.govspandidos-publications.comSensitization of cancer cells to apoptosis.

    Advanced Computational and In Silico Modeling for this compound Interactions

    While specific computational studies on this compound are not yet widely published, the use of advanced in silico modeling is a critical future direction for accelerating research and development. These techniques are transforming drug discovery by providing predictive insights into drug-target interactions, pharmacokinetics, and efficacy. nih.gov

    Molecular Docking and Dynamics: Computational methods like molecular docking can predict how this compound binds to its known and potential targets, such as MDM2, HDACs, and proteins in the Rb-E2F pathway. nih.gov Molecular dynamics simulations can further elucidate the stability and energetics of these interactions, helping to refine the understanding of this compound's mechanism of action at an atomic level. nih.gov These approaches have been instrumental in understanding the p53 pathway and designing molecules that target it. mdpi.com

    Machine Learning and AI-Powered Platforms: Machine learning algorithms can be trained on large datasets of cancer cell lines with known genetic backgrounds and drug sensitivity profiles. mdpi.com Such models could predict the sensitivity of different tumor types to this compound, identify potential biomarkers of response, and propose effective combination therapies. This data-driven approach can help prioritize indications for clinical trials and personalize treatment strategies.

    Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In silico PK/PD models can simulate this compound's absorption, distribution, metabolism, and excretion (ADME) in the body. This is crucial for optimizing dosing regimens and predicting therapeutic outcomes. Integrating physiological-based kinetic (PBK) models with models of the p53 pathway can help determine the optimal dosage required to achieve a sustained therapeutic effect. mdpi.com

    Development of Advanced Preclinical Models for this compound Evaluation

    To better predict the clinical efficacy of this compound, research must move beyond traditional 2D cell cultures and standard xenograft models toward more complex systems that better recapitulate human tumors.

    Existing Preclinical Models: this compound has been evaluated in a range of preclinical models, including various cancer cell lines and xenografts. These have been crucial in establishing its initial anti-tumor activity.

    Table 2: Examples of Cell Lines Used in this compound Preclinical Research
    Cancer TypeCell LinesTP53 StatusReference
    Acute Myeloid Leukemia (AML)OCI-AML3, MOLM-13Wild-Type nih.gov
    Acute Myeloid Leukemia (AML)KASUMI-1, NOMO-1Mutant nih.gov
    Non-Small-Cell Lung CarcinomaA549, NCI-H1975Wild-Type (A549) researchgate.net
    Breast, Colon, Ovarian CancerVarious cell and xenograft modelsNot specified nih.gov

    Future Advanced Models: The next generation of preclinical research will likely involve more sophisticated models:

    Patient-Derived Xenografts (PDX): PDX models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, maintain the genetic and histological characteristics of the original tumor. mdpi.comnih.gov These "mouse avatars" are considered highly predictive of clinical outcomes and would be invaluable for testing this compound's efficacy on a diverse range of patient-specific tumors. jci.org

    Organoids and 3D Cell Cultures: Three-dimensional organoid and spheroid cultures more closely mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, compared to 2D cultures. mdpi.com These models can be used for higher-throughput screening of this compound alone or in combination with other drugs to better predict in vivo responses. mdpi.com

    Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been engineered to carry specific cancer-causing mutations, allowing for the study of tumor development and drug response in the context of a fully intact immune system. jci.org These models would be particularly useful for evaluating this compound's effects on tumor-immune interactions.

    Elucidation of this compound's Role in Specific Cellular Processes (e.g., DNA Repair, Angiogenesis)

    Future research will focus on detailing this compound's impact on fundamental cellular processes that are often dysregulated in cancer.

    DNA Repair: The p53 protein is a crucial regulator of genes involved in DNA repair. nih.gov Gene expression profiling of acute myeloid leukemia (AML) cells treated with this compound has revealed a downregulation of DNA repair signatures. nih.govresearchgate.netnih.gov This suggests that this compound may inhibit the ability of cancer cells to repair DNA damage, potentially sensitizing them to DNA-damaging agents like chemotherapy and radiation. Further investigation is needed to identify the specific DNA repair pathways affected and to leverage this effect for combination therapies.

    Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov The p53 pathway, which this compound activates, is a known regulator of angiogenesis. nih.govnih.gov While direct studies on this compound's anti-angiogenic effects are limited, its modulation of the p53 pathway provides a strong rationale for future investigation. The Rb-E2F pathway, also targeted by this compound, has been shown to regulate the expression of angiogenic factors such as VEGF. nih.gov Exploring this compound's potential to inhibit tumor angiogenesis could open new therapeutic applications.

    Cellular Metabolism and Other Processes: Beyond DNA repair and angiogenesis, gene expression studies have indicated that this compound alters a core transcriptional program in cancer cells. nih.gov This includes the downregulation of pathways involved in:

    Glycolysis: Cancer cells often exhibit increased glycolysis (the Warburg effect) to fuel their rapid growth. oncotarget.com this compound's ability to downregulate glycolysis-related genes suggests it may counteract this metabolic reprogramming. nih.govresearchgate.netnih.gov

    Unfolded Protein Response (UPR): The UPR is a stress response pathway that can promote cell survival under adverse conditions within the tumor microenvironment. This compound's downregulation of the UPR signature could compromise the viability of cancer cells. nih.govresearchgate.netnih.gov

    Q & A

    Basic Research Questions

    Q. What experimental models are most appropriate for studying KEVETRIN’s mechanism of action in cancer research?

    • Methodological Answer :

    • In vitro models : Use cancer cell lines (e.g., NCI-60 panel) to assess cytotoxicity via MTT assays or apoptosis via flow cytometry (Annexin V/PI staining). Include controls for baseline apoptosis and solvent effects .
    • In vivo models : Employ xenograft models (e.g., immunocompromised mice implanted with patient-derived tumors) to evaluate tumor regression. Monitor pharmacodynamic biomarkers (e.g., p53 activation via Western blot) .
    • Validation : Cross-validate findings using 3D spheroid cultures or organoids to mimic tumor microenvironments .

    Q. How should researchers design pharmacokinetic (PK) studies for this compound to ensure accurate bioavailability assessment?

    • Methodological Answer :

    • Sampling strategy : Collect plasma/tissue samples at multiple timepoints (e.g., 0.5, 2, 6, 24 hours post-administration) to capture absorption/distribution phases.
    • Analytical techniques : Quantify this compound using LC-MS/MS with deuterated internal standards to minimize matrix effects .
    • Modeling : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. Compare results across species (rodent vs. non-rodent) to predict human PK .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported efficacy data of this compound across preclinical studies?

    • Methodological Answer :

    • Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity in dosing regimens or tumor models .
    • Sensitivity analysis : Stratify results by variables like genetic background (e.g., TP53 status) or administration route (IV vs. oral) to identify confounding factors .
    • Reproducibility checks : Replicate key experiments in standardized conditions (e.g., CLIA-certified labs) with blinded data analysis .

    Q. What methodological considerations are critical when integrating this compound with other targeted therapies in combinatorial regimens?

    • Methodological Answer :

    • Synergy screening : Use Chou-Talalay combination index (CI) assays to quantify additive/synergistic effects. Test sequential vs. concurrent dosing .
    • Dose optimization : Apply factorial design experiments to identify optimal dose ratios while minimizing toxicity (e.g., using LOEWE additivity models) .
    • Resistance monitoring : Track clonal evolution via single-cell RNA sequencing in longitudinal samples to identify escape mechanisms .

    Q. How should researchers address translational challenges when moving this compound from preclinical to clinical trials?

    • Methodological Answer :

    • Biomarker integration : Validate preclinical biomarkers (e.g., DNA damage markers) in Phase 0 microdosing trials using PET imaging or circulating tumor DNA (ctDNA) analysis .
    • Toxicity profiling : Conduct GLP-compliant toxicology studies in two species, focusing on off-target effects (e.g., cardiac QT prolongation assessed via hERG channel assays) .
    • Regulatory alignment : Follow ICH S9 guidelines for anticancer drug development, ensuring PK/PD bridging studies meet FDA/EMA requirements .

    Data Analysis & Reproducibility

    Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in patient-derived xenograft (PDX) models?

    • Methodological Answer :

    • Cluster analysis : Use unsupervised machine learning (e.g., k-means clustering) to group responders/non-responders based on genomic or proteomic signatures .
    • Survival correlation : Apply Cox proportional hazards models to correlate in vivo tumor growth inhibition with overall survival in matched clinical datasets .
    • Data transparency : Share raw datasets via repositories like Figshare or GEO, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

    Q. How can researchers ensure reproducibility in this compound’s mechanism-of-action studies?

    • Methodological Answer :

    • Protocol standardization : Use SOPs for cell culture (e.g., ATCC guidelines) and in vivo experiments (e.g., ARRIVE 2.0 reporting standards) .
    • Reagent validation : Authenticate cell lines via STR profiling and verify antibody specificity using CRISPR knockouts .
    • Multicenter validation : Collaborate with independent labs to replicate key findings, with pre-registered analysis plans to reduce bias .

    Ethical & Reporting Standards

    Q. What ethical approvals are required for preclinical studies involving this compound in animal models?

    • Methodological Answer :

    • IACUC compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and justify sample sizes via power calculations .
    • Data inclusion : Report negative results and attrition rates to avoid publication bias (e.g., using PREPARE guidelines) .

    Q. How should researchers structure a manuscript reporting this compound’s novel therapeutic effects?

    • Methodological Answer :

    • IMRAD framework : Follow Introduction, Methods, Results, and Discussion sections, with detailed supplementary materials (e.g., synthetic protocols, spectral data) .
    • Journal-specific guidelines : Align with standards like the Beilstein Journal’s requirements for experimental reproducibility (e.g., full NMR assignments for new compounds) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    KEVETRIN
    Reactant of Route 2
    Reactant of Route 2
    KEVETRIN

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.